molecular formula C8H13NO2 B13983570 1,5,5-Trimethylpiperidine-2,4-dione CAS No. 118263-85-7

1,5,5-Trimethylpiperidine-2,4-dione

Katalognummer: B13983570
CAS-Nummer: 118263-85-7
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: HOPSNALXOZCLNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5,5-Trimethylpiperidine-2,4-dione is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylpiperidine-2,4-dione can be synthesized through regioselective Dieckmann cyclization. This method involves the cyclization of β-keto esters under basic conditions to form the piperidine-2,4-dione ring . The reaction conditions typically include the use of sodium methoxide in methanol, followed by refluxing .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds.

Analyse Chemischer Reaktionen

Types of Reactions

1,5,5-Trimethylpiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium for hydrogenation . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation can lead to the formation of various substituted piperidines .

Wirkmechanismus

The mechanism of action of 1,5,5-Trimethylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

1,5,5-Trimethylpiperidine-2,4-dione can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

118263-85-7

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1,5,5-trimethylpiperidine-2,4-dione

InChI

InChI=1S/C8H13NO2/c1-8(2)5-9(3)7(11)4-6(8)10/h4-5H2,1-3H3

InChI-Schlüssel

HOPSNALXOZCLNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C(=O)CC1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.